molecular formula C18H30N4O5 B8114949 Norbornene-PEG5 azide

Norbornene-PEG5 azide

Cat. No.: B8114949
M. Wt: 382.5 g/mol
InChI Key: GAHDDLLHYKFUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG5 azide (CAS 2740435-13-4) is a heterobifunctional reagent that combines a strained norbornene (Nb) group with a terminal azide (Az), connected by a flexible polyethylene glycol (PEG5) spacer. This unique structure makes it a valuable crosslinker for polymer ligation and bioconjugation via two primary click chemistry pathways: the strain-promoted azide-norbornene cycloaddition and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The norbornene moiety is a highly strained, reactive alkene that readily participates in cycloadditions without the need for metal catalysts . Research demonstrates its application in coupling polymer segments, such as linking norbornene-end-functionalized polystyrene with azide-modified polyethylene glycol (PEG) to form block copolymers . Meanwhile, the terminal azide group efficiently reacts with alkynes, enabling robust conjugation and the "graft-to" functionalization of materials . The incorporation of a 5-unit PEG spacer enhances the compound's solubility in aqueous solutions and provides flexibility, which can improve coupling efficiency by reducing steric hindrance between reacting groups. This reagent is a key building block in materials science for synthesizing advanced architectures like block copolymers and functionalized bottle-brush polymers . Its applications extend to hydrogel modification and the development of drug delivery systems, where it can be used to attach bioactive molecules (e.g., drugs, peptides) to a polymer core . While the azide-norbornene ligation is pragmatically attractive due to the stability and commercial availability of its components, researchers should note that it may exhibit slower coupling kinetics and a potential for minor side reactions compared to the more recent tetrazine-norbornene inverse electron-demand Diels-Alder (IEDDA) reaction . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O5/c19-22-21-4-6-25-8-10-27-12-11-26-9-7-24-5-3-20-18(23)17-14-15-1-2-16(17)13-15/h1-2,15-17H,3-14H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHDDLLHYKFUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbic Anhydride-Mediated Norbornene Functionalization

A pioneering approach for introducing norbornene to PEG derivatives involves carbic anhydride (CA), a diacid anhydride derivative of norbornene. This method circumvents the odor and handling challenges associated with traditional norbornene-2-carboxylic acid (NB-acid) by leveraging CA's reactivity with PEG hydroxyls.

Procedure :

  • Substrate Preparation : Linear PEG5-diol is partially protected at one hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride to yield HO-PEG5-OTBDMS.

  • Azide Introduction : The free hydroxyl is converted to a tosylate (TsO-PEG5-OTBDMS) via reaction with tosyl chloride, followed by nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 24 hours, producing N₃-PEG5-OTBDMS.

  • Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes the TBDMS group, yielding N₃-PEG5-OH.

  • Norbornene Conjugation : The hydroxyl terminus reacts with carbic anhydride in THF using 4-dimethylaminopyridine (DMAP) as a catalyst (1:1.2 molar ratio) under nitrogen at 25°C for 48 hours. The reaction forms an ester linkage, resulting in norbornene-PEG5-azide (Figure 1).

Advantages :

  • Eliminates malodorous intermediates (e.g., NB-acid).

  • Achieves >85% functionalization efficiency, as validated by thiol consumption assays.

Steglich Esterification with NB-Acid (Conventional Method)

While less favored due to practical challenges, this method remains a benchmark for comparison:

Procedure :

  • Activation : NB-acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM), forming an O-acylisourea intermediate.

  • Esterification : The intermediate reacts with HO-PEG5-N₃ in the presence of DMAP, yielding norbornene-PEG5-azide after 72 hours.

  • Purification : Crude product is precipitated in cold diethyl ether and isolated via filtration.

Challenges :

  • Prolonged synthesis time (5–7 days).

  • Requires stringent odor containment measures.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • THF vs. DCM : THF enhances solubility of PEG intermediates, while DCM is preferred for Steglich esterification to minimize hydrolysis.

  • Catalysts : DMAP (10 mol%) accelerates CA-mediated esterification, whereas DCC is mandatory for NB-acid activation.

Temperature and Reaction Time

  • CA Method : 25°C for 48 hours balances conversion efficiency and side-product formation.

  • Steglich Method : 0°C to room temperature over 72 hours prevents exothermic degradation.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR : Norbornene protons appear as distinct multiplets at δ 5.3–6.0 ppm, while PEG methylenes resonate at δ 3.6–3.8 ppm.

  • Quantification : Integration ratios between norbornene (2H) and PEG (20H) protons confirm >85% functionalization.

High-Performance Liquid Chromatography (HPLC)

  • Conditions : C18 column, acetonitrile/water gradient (30% to 70% over 20 minutes), UV detection at 254 nm.

  • Purity : Single peak at retention time 12.3 minutes indicates >95% purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Azide Stretch : Sharp absorption at 2100 cm⁻¹ confirms azide presence.

  • Ester Carbonyl : Peak at 1735 cm⁻¹ verifies norbornene-PEG ester linkage.

Stability and Degradation Profiles

This compound’s ester bond renders it hydrolytically labile:

  • Hydrolysis Kinetics : Degrades completely in PBS (pH 7.4) within 14 days at 37°C.

  • Storage : Stable for 6 months at -20°C under argon, with <5% azide decomposition.

Comparative Analysis of Preparation Methods

Parameter Carbic Anhydride Method Steglich Esterification
Reaction Time 48 hours72–120 hours
Odor Control No odorPungent (NB-acid)
Functionalization Yield 85–90%70–80%
Scalability Suitable for bulk synthesisLimited by DCC handling

Data Tables

Table 1: Reaction Conditions for this compound Synthesis

Step Reagents Solvent Temperature Time
TosylationTsCl, PyridineDCM0°C → 25°C4 hours
AzidationNaN₃DMF60°C24 hours
Norbornene ConjugationCarbic Anhydride, DMAPTHF25°C48 hours

Table 2: Characterization Data

Technique Key Peaks Observations
¹H-NMRδ 5.3–6.0 (norbornene)85% functionalization
FTIR2100 cm⁻¹ (azide)No residual tosylate (1270 cm⁻¹)
HPLCRetention time: 12.3 minutesPurity >95%

Scientific Research Applications

Norbornene-PEG5 azide has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in the labeling and modification of biomolecules.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates.

    Industry: Applied in the production of functionalized polymers and hydrogels for various industrial applications.

Mechanism of Action

The mechanism of action of Norbornene-PEG5 azide involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The azide group reacts selectively with alkynes or other suitable partners, forming stable triazole linkages. This specificity allows for precise modifications of biomolecules, making it a powerful tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Structural Differences :

  • PEG chain length : PEG4 (four ethylene oxide units) vs. PEG5 (five units). The longer PEG5 chain improves solubility and further reduces steric hindrance .
  • Molecular weight : PEG4 derivatives (e.g., PEG5k-Az) exhibit molecular weights (~4,700–4,800 g/mol) comparable to PEG5 variants, but chain flexibility varies with PEG unit count .

Reactivity :

  • Both compounds undergo CuAAC and SPAAC. However, PEG5’s extended linker may enhance reaction kinetics in bulky environments .

Applications : PEG4 variants are preferred for applications requiring moderate solubility, while PEG5 is optimal for complex bioconjugates .

DSPE-PEG5-Azide

Structural Differences :

  • Incorporates a distearoylphosphatidylethanolamine (DSPE) lipid anchor, enabling lipid bilayer integration (e.g., liposome functionalization) .
  • The PEG5 linker remains critical for solubility, but the DSPE moiety restricts use to lipid-based systems .

Reactivity :

  • Shares azide reactivity but requires additional steps to conjugate with non-lipid substrates.

Applications: Primarily used in targeted drug delivery systems, contrasting with Norbornene-PEG5 azide’s broader polymer coupling utility .

Tetrazine-PEG Conjugates (e.g., PEG5k-Tz)

Reactivity Comparison :

  • Tetrazine-norbornene ligation: Faster kinetics (second-order rate constants up to 10⁴ M⁻¹s⁻¹) and catalyst-free, ideal for in vivo applications .
  • Azide-norbornene ligation: Requires Cu(I) catalysts for CuAAC, limiting biocompatibility but offering precise control in synthetic setups .

Efficiency :

  • PEG5k-Tz achieves near-quantitative coupling (>95%) with norbornene-modified polystyrene (PS1.5k-Nb) within hours, while PEG5k-Az requires longer reaction times (22+ hours) .

Applications : Tetrazine conjugates excel in dynamic labeling, whereas azide derivatives are preferred for stable, long-term conjugates .

Other Azide-Terminated PEG Derivatives

  • PEG3k-Az : Shorter PEG chain (3,000 Da) with higher steric hindrance, limiting use in large-molecule conjugation .
  • 8Arm-PEG-NB : Branched PEG architecture (e.g., 8-arm PEG) increases multivalent binding but complicates purification .

Data Tables

Compound PEG Chain (Units/MW) Reaction Type Yield Solubility Key Applications
This compound 5 units / ~5,000 Da CuAAC, SPAAC 78% High (aqueous/DCM) Drug delivery, polymer coupling
Norbornene-PEG4 azide 4 units / ~4,700 Da CuAAC, SPAAC 78% Moderate Biomolecule labeling
DSPE-PEG5-Azide 5 units / ~5,000 Da CuAAC N/A Lipid-soluble Liposome functionalization
PEG5k-Tz ~5,000 Da Tetrazine ligation >95% High (DMF/DMAc) Rapid polymer conjugation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Norbornene-PEG5 azide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves conjugating norbornene derivatives with PEG5 spacers followed by azide functionalization. Key steps include:

  • NMR Validation : Use 1H^1H-NMR to confirm PEG spacer integration (e.g., δ 3.6–3.8 ppm for PEG protons) and norbornene peaks (δ 5.3–6.0 ppm for strained cyclopropane protons) .
  • HPLC Purity Checks : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Solvent systems (e.g., acetonitrile/water gradients) should resolve unreacted azide precursors .

Q. How does the PEG5 spacer influence the reactivity of this compound in click chemistry applications?

  • Methodological Answer : The PEG5 spacer enhances solubility in aqueous and organic phases, reducing steric hindrance during azide-alkyne cycloadditions. To evaluate:

  • Compare reaction kinetics (via 1H^1H-NMR or UV-Vis) with shorter/longer PEG spacers.
  • Use Förster resonance energy transfer (FRET) assays to quantify spatial accessibility in polymer coupling .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials under inert gas (argon/nitrogen) to prevent azide degradation.
  • Temperature : Long-term stability tests (-20°C vs. 4°C) with periodic NMR analysis can identify decomposition products (e.g., amine formation via Staudinger reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crosslinking efficiency data when using this compound in hydrogel formation?

  • Methodological Answer : Contradictions often arise from:

  • Variable Solvent Polarity : Test crosslinking in DMSO (high polarity) vs. THF (low polarity) to assess PEG5 spacer hydration effects.
  • Quantitative FTIR Analysis : Monitor azide peak decay (2100 cm1^{-1}) to compare reaction completion rates across conditions .

Q. What strategies improve this compound’s biocompatibility for in vivo applications without compromising reactivity?

  • Methodological Answer :

  • PEG End-Capping : Replace terminal hydroxyl groups with methoxy units to reduce immunogenicity.
  • Cytotoxicity Screening : Use MTT assays on HEK293 or NIH/3T3 cells, correlating viability (>80%) with azide concentration thresholds .

Q. How can computational modeling predict the reactivity of this compound in multi-component systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states for azide-alkyne cycloadditions using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate PEG5 chain flexibility in aqueous environments (GROMACS) to estimate steric effects on reaction rates .

Q. What analytical techniques differentiate this compound from its hydrolysis byproducts?

  • Methodological Answer :

  • LC-MS/MS : Monitor m/z shifts corresponding to hydrolyzed products (e.g., norbornene-PEG5-amine, Δm/z = +16).
  • Tandem MS Fragmentation : Characterize diagnostic ions (e.g., PEG5 fragmentation patterns at m/z 89, 133) .

Methodological Frameworks

  • For Experimental Design : Apply the PICOT framework to structure studies (e.g., Population: polymer matrices; Intervention: PEG5 spacer length; Comparison: PEG3 vs. PEG7; Outcome: crosslinking density) .
  • For Data Contradictions : Use FINER criteria to assess if conflicting results stem from feasibility (e.g., incomplete reaction monitoring) or novelty (e.g., uncharacterized solvent interactions) .

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